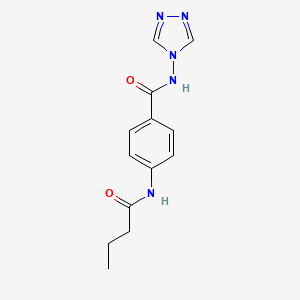
N-cyclopentyl-4-(3-fluorobenzyl)-1-piperazinecarbothioamide
Overview
Description
N-cyclopentyl-4-(3-fluorobenzyl)-1-piperazinecarbothioamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is the main inhibitory neurotransmitter in the central nervous system, and its regulation is critical for the proper functioning of the brain. The inhibition of GABA transaminase by CPP-115 has been shown to increase GABA levels in the brain, leading to potential therapeutic applications in the treatment of various neurological disorders.
Mechanism of Action
The mechanism of action of N-cyclopentyl-4-(3-fluorobenzyl)-1-piperazinecarbothioamide involves the inhibition of GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA transaminase, N-cyclopentyl-4-(3-fluorobenzyl)-1-piperazinecarbothioamide increases GABA levels in the brain, leading to increased inhibition of neuronal activity and potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclopentyl-4-(3-fluorobenzyl)-1-piperazinecarbothioamide include increased GABA levels in the brain, decreased seizure activity, reduced anxiety-like behavior, and decreased drug-seeking behavior. In addition, N-cyclopentyl-4-(3-fluorobenzyl)-1-piperazinecarbothioamide has been shown to be well-tolerated and to have a favorable safety profile in preclinical studies.
Advantages and Limitations for Lab Experiments
The advantages of using N-cyclopentyl-4-(3-fluorobenzyl)-1-piperazinecarbothioamide in lab experiments include its potent and selective inhibition of GABA transaminase, its ability to increase GABA levels in the brain, and its potential therapeutic applications in the treatment of various neurological disorders. The limitations of using N-cyclopentyl-4-(3-fluorobenzyl)-1-piperazinecarbothioamide in lab experiments include the need for careful dosing and monitoring of potential side effects, as well as the need for further research to fully understand its mechanisms of action and potential therapeutic applications.
Future Directions
For research on N-cyclopentyl-4-(3-fluorobenzyl)-1-piperazinecarbothioamide include further preclinical studies to elucidate its mechanisms of action and potential therapeutic applications, as well as clinical trials to evaluate its safety and efficacy in humans. In addition, research on the development of new and improved GABA transaminase inhibitors may lead to the discovery of novel treatments for neurological disorders.
Scientific Research Applications
N-cyclopentyl-4-(3-fluorobenzyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, anxiety, and addiction. Preclinical studies have shown that N-cyclopentyl-4-(3-fluorobenzyl)-1-piperazinecarbothioamide increases GABA levels in the brain and reduces seizure activity in animal models of epilepsy. In addition, N-cyclopentyl-4-(3-fluorobenzyl)-1-piperazinecarbothioamide has been shown to reduce anxiety-like behavior in rodents and to decrease drug-seeking behavior in models of addiction.
properties
IUPAC Name |
N-cyclopentyl-4-[(3-fluorophenyl)methyl]piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3S/c18-15-5-3-4-14(12-15)13-20-8-10-21(11-9-20)17(22)19-16-6-1-2-7-16/h3-5,12,16H,1-2,6-11,13H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHRRTZAVIQZPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)N2CCN(CC2)CC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-4-(3-fluorobenzyl)piperazine-1-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-methylphenyl]methanesulfonamide](/img/structure/B4778605.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(1,3-benzodioxol-5-ylmethyl)piperazine](/img/structure/B4778620.png)

![4,7-dimethyl-2-[(1-naphthylmethyl)thio]quinazoline](/img/structure/B4778627.png)

![N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydro-6-quinolinyl]-3,4-dimethoxybenzamide](/img/structure/B4778638.png)
![N-{1-methyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4778645.png)


![5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4-(3-chloro-4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4778675.png)


![2-{4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B4778722.png)
![4-allyl-3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole](/img/structure/B4778730.png)